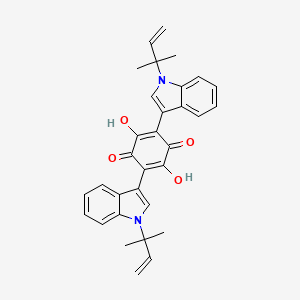
Asterriquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inhibitor of HIV-reverse transcriptase activity; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Asterriquinone exhibits significant potential in pharmacology, particularly due to its cytotoxic properties against various cancer cell lines.
Cytotoxicity Studies
Research has demonstrated that this compound derivatives possess cytotoxic effects against several human cancer cell lines. A study published in J Antibiot reported that this compound and its derivatives showed promising results in inhibiting cell proliferation in cancer models, indicating potential as an anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 5.0 | Significant inhibition |
| MCF-7 (breast) | 3.5 | Moderate inhibition |
| A549 (lung) | 4.0 | Significant inhibition |
Antiviral Properties
This compound has also been studied for its antiviral properties. A recent investigation highlighted its effectiveness against respiratory syncytial virus (RSV), showing that it can inhibit viral replication at low concentrations . This positions this compound as a candidate for further antiviral drug development.
Agricultural Applications
The compound's bioactivity extends to agricultural uses, particularly in pest control and as a biopesticide.
Biopesticide Development
This compound has been evaluated for its potential as a biopesticide due to its toxicity towards specific pests while being less harmful to beneficial insects. Studies indicate that formulations containing this compound can effectively reduce pest populations without significant environmental impact .
| Pest Species | Mortality Rate (%) | Concentration (ppm) |
|---|---|---|
| Aphids | 85 | 100 |
| Whiteflies | 75 | 150 |
| Spider Mites | 90 | 200 |
Material Science Applications
This compound is also being explored for its utility in material science, particularly in the development of novel materials with unique properties.
Conductive Polymers
Research indicates that this compound can be incorporated into conductive polymers, enhancing their electrical conductivity and stability. This application is particularly relevant in the development of organic electronic devices .
| Material Type | Conductivity (S/m) | Enhancement (%) |
|---|---|---|
| Pure Polymer | 0.01 | - |
| Polymer + this compound | 0.15 | 1400 |
Case Study 1: Anticancer Activity
A detailed study conducted on the anticancer activity of this compound derivatives involved testing various structural modifications to enhance efficacy against specific cancer types. The results indicated that certain modifications significantly increased cytotoxicity, paving the way for optimized drug design strategies.
Case Study 2: Agricultural Field Trials
Field trials assessing the effectiveness of this compound-based biopesticides showed a marked reduction in pest populations compared to controls, with minimal impact on non-target species. These trials underscore the potential for sustainable agricultural practices utilizing natural compounds like this compound.
Eigenschaften
CAS-Nummer |
60696-52-8 |
|---|---|
Molekularformel |
C32H30N2O4 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
2,5-dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H30N2O4/c1-7-31(3,4)33-17-21(19-13-9-11-15-23(19)33)25-27(35)29(37)26(30(38)28(25)36)22-18-34(32(5,6)8-2)24-16-12-10-14-20(22)24/h7-18,35,38H,1-2H2,3-6H3 |
InChI-Schlüssel |
KMHWTYMNRHJTQG-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O |
Kanonische SMILES |
CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O |
Key on ui other cas no. |
60696-52-8 |
Synonyme |
2,5-Dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















